1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-fluoro-2-methylpropyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHFASNERHSZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride typically involves the reaction of piperazine with 2-fluoro-2-methylpropyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical and Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its piperazine moiety allows for various chemical reactions, including:
- Nucleophilic Substitutions : The presence of the fluorine atom enhances its reactivity, making it suitable for nucleophilic displacement reactions.
- Electrophilic Aromatic Substitutions : The piperazine ring can undergo typical reactions associated with amines, such as acylation or alkylation, leading to derivatives with potentially varied biological activities.
The synthesis typically involves reacting piperazine with 2-fluoro-2-methylpropyl halide in solvents like dichloromethane or ethanol, using sodium hydroxide as a base. Optimized conditions in industrial settings often enhance yield and purity.
Neuropharmacology
1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride is under investigation for its potential interactions with neurotransmitter systems. Compounds containing piperazine rings are often linked to neuropharmacological activity, including:
- Antipsychotic Effects : Studies suggest that this compound may interact with dopamine and norepinephrine pathways, indicating potential applications in treating mood disorders and anxiety .
- Therapeutic Implications : Its ability to inhibit monoacylglycerol lipase suggests it could be beneficial in treating neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Medicinal Chemistry
Research is ongoing to explore the therapeutic applications of this compound in drug development. Its structural characteristics may allow it to serve as a candidate for:
- Pain Management : The compound shows promise in inhibiting pathways related to pain perception.
- Cancer Treatment : Investigations into its effects on cancer-related pathways are being conducted, focusing on its potential to inhibit tumor growth .
Industrial Applications
In addition to its research applications, this compound is utilized in the pharmaceutical industry as an intermediate in the production of various drugs. Its unique properties may also facilitate the development of new materials for use in agrochemicals and other industrial products.
Case Studies and Research Findings
Several studies have documented the biological effects and potential applications of this compound:
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the 2-fluoro-2-methylpropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides a scaffold that can interact with various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Features
Piperazine derivatives are distinguished by their substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Fluorination in the target compound (2-fluoro-2-methylpropyl) balances lipophilicity and steric hindrance, unlike bulkier aromatic substituents (e.g., GBR-12909) .
- Aromatic substituents (e.g., 2-fluorobenzyl) enhance receptor affinity via π interactions, whereas alkyl groups (e.g., 2-methylpropyl) prioritize metabolic stability .
Physicochemical Properties
- Solubility : Fluorinated alkyl chains (as in the target compound) improve solubility in organic solvents compared to polar aromatic derivatives like 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride .
Biological Activity
1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-fluoro-2-methylpropyl group, which enhances its binding affinity and selectivity towards various biological targets. The presence of fluorine is particularly significant as it can modify the pharmacokinetic properties of the compound, potentially leading to improved therapeutic efficacy.
This compound interacts with specific receptors and enzymes within biological systems. Its mechanism of action involves:
- Binding to Neurotransmitter Receptors : The compound may modulate neurotransmitter systems, which is critical for developing treatments for mood disorders and anxiety.
- Influencing Enzyme Activity : Research indicates that it can affect the activity of various enzymes, suggesting potential applications in metabolic regulation.
Biological Activity Overview
Research highlights several key areas where this compound exhibits biological activity:
- Neuropharmacological Effects : Compounds in the piperazine class are often linked to antipsychotic, anxiolytic, and antidepressant activities. The specific interactions of this compound with neurotransmitter receptors suggest its potential in treating psychiatric conditions.
- Cancer Research : Some studies indicate that piperazine derivatives can sensitize cancer cells to apoptosis-inducing agents. This suggests that this compound may have applications in oncology .
Comparative Analysis of Piperazine Derivatives
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Piperazine ring with fluoroalkyl group | Enhanced binding affinity due to fluorine |
| 1-(3-Fluoropropyl)piperazine dihydrochloride | Piperazine ring with propyl group | Different chain length may affect receptor binding |
| 1-(4-Fluorobutyl)piperazine | Piperazine ring with butyl group | Potentially different pharmacokinetics |
| N-Methylpiperazine | Piperazine ring without fluorine | Commonly studied for neuropharmacological effects |
This table illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of piperazine derivatives.
Neuropharmacological Studies
In a study assessing the effects of related piperazine compounds on neurotransmitter turnover in rat brains, it was found that certain derivatives could transiently increase dopamine levels while decreasing norepinephrine levels at higher doses. These findings underscore the potential for this compound to influence neurochemical pathways .
Cancer Cell Sensitization
Research has shown that piperazine-based compounds can enhance the sensitivity of cancer cells to apoptotic ligands. A derivative similar to this compound was found to induce mitotic arrest in colon cancer cells, suggesting that this class of compounds could be developed into therapeutic agents for cancer treatment .
Q & A
Q. What are the key considerations for synthesizing 1-(2-fluoro-2-methylpropyl)piperazine dihydrochloride with high purity?
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, alkylation of piperazine with 2-fluoro-2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl in solvents like dichloromethane or diethyl ether, followed by recrystallization . Critical factors include:
- Reaction time and temperature : Prolonged stirring at room temperature (6–7 hours) minimizes side products like N,N-dialkylated derivatives .
- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) ensures removal of unreacted precursors. Final purity (>98%) is confirmed via HPLC or NMR .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure. Aqueous solutions are corrosive; neutralize spills with sodium bicarbonate .
Q. What analytical methods are recommended for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify fluorinated alkyl and piperazine moieties. Key NMR signals include δ ~2.8–3.5 ppm (piperazine CH₂) and δ ~4.5–5.0 ppm (fluorinated CH) .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Mass spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and chloride adducts .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacological activity?
Structure-activity relationship (SAR) studies suggest:
- Fluorine positioning : The 2-fluoro-2-methylpropyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the piperazine nitrogen improves target binding affinity in receptor assays .
- Salt forms : Dihydrochloride salts improve aqueous solubility (critical for in vivo studies) versus free bases .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values or receptor selectivity may arise from:
- Assay conditions : Variations in buffer pH (e.g., Tris vs. PBS) can alter ionization states. Standardize protocols using USP-grade reagents .
- Batch variability : Implement QC checks (e.g., elemental analysis for Cl⁻ content) to ensure consistency .
- Off-target effects : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate target specificity .
Q. How can computational methods optimize experimental design for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes at targets like serotonin receptors (5-HT₁A/2A) .
- ADMET prediction : Tools like SwissADME assess logP (target <3 for CNS penetration) and P-glycoprotein substrate risk .
- Quantum mechanics (QM) : Calculate fluorine’s electrostatic effects on ligand-receptor interactions using Gaussian09 .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
Q. How can degradation pathways be identified to improve formulation stability?
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
- LC-MS analysis : Detect degradants like de-fluorinated products or piperazine ring-opened derivatives .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
